3-cyclopropoxyaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2248381-88-4 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-cyclopropyloxyaniline;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-2-1-3-9(6-7)11-8-4-5-8;/h1-3,6,8H,4-5,10H2;1H |
InChI Key |
RULPLCISKUFGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Methodologies for 3 Cyclopropoxyaniline Hydrochloride
Precursor Synthesis and Intermediate Transformations
The assembly of 3-cyclopropoxyaniline (B7880776) hydrochloride begins with the synthesis of the free base, 3-cyclopropoxyaniline. This typically involves two key synthetic operations: the formation of the ether linkage to create the cyclopropoxy moiety and the reduction of a nitroaromatic precursor.
Synthesis of 3-Cyclopropoxyaniline (Free Base)
The formation of 3-cyclopropoxyaniline is achieved through a synthetic sequence that logically starts with a commercially available nitro-substituted phenol (B47542). The two principal transformations are the etherification of the hydroxyl group and the reduction of the nitro group.
The conversion of the nitroaromatic precursor, 3-cyclopropoxynitrobenzene, to 3-cyclopropoxyaniline is a critical reduction step. The nitro group is highly susceptible to reduction, and several established methods are available for this transformation. youtube.com These methods can be broadly categorized into catalytic hydrogenations and chemical reductions.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. gla.ac.uk The reaction conditions are generally mild, though they can be influenced by the choice of solvent and the specific nature of the catalyst support. gla.ac.uk
Chemical reduction, often referred to as a dissolving metal reduction, provides an alternative route. youtube.com A common and gentle method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid. youtube.comyoutube.com These conditions are often well-tolerated by other functional groups within the molecule. youtube.com
Table 1: Comparison of Common Reductive Methods for Nitroarenes
| Method | Reagents & Catalysts | General Conditions | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room or elevated temperature and pressure | High efficiency, clean byproducts (water) |
| Dissolving Metal Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Often requires heating | Tolerant of various functional groups, cost-effective |
| Transfer Hydrogenation | Hydrazine, Cyclohexene, or Formic Acid with Pd/C | Mild conditions | Avoids the use of high-pressure H₂ gas |
| Borohydride Reduction | NaBH₄ with a catalyst (e.g., Pd, Cu) | Often at room temperature, aqueous or mixed solvents | Mild, selective with appropriate catalyst systems nih.gov |
Etherification Strategies to Introduce the Cyclopropoxy Moiety
The introduction of the cyclopropoxy group is typically accomplished via the etherification of a phenol, most commonly 3-nitrophenol (B1666305), to yield the key intermediate 3-cyclopropoxynitrobenzene. Several synthetic strategies exist for the formation of this aryl ether bond.
The Williamson ether synthesis is a classic and widely used method that involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In this context, 3-nitrophenol is first deprotonated with a base (like sodium hydroxide (B78521) or sodium hydride) to form the corresponding phenoxide ion. vaia.comnumberanalytics.com This nucleophilic phenoxide then attacks a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) in an Sₙ2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. numberanalytics.com
More modern methods for aryl ether synthesis involve metal-catalyzed cross-coupling reactions. The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. wikipedia.orgchemeurope.com While traditional Ullmann conditions required high temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming C-O bonds. organic-chemistry.orgwikipedia.org This method can couple a wide variety of phenols and aryl halides with high efficiency and functional group tolerance, often under relatively mild conditions. nih.govresearchgate.netorganic-chemistry.org
Table 2: Comparison of Etherification Strategies for Aryl Ethers
| Method | Key Reagents | Catalyst | General Conditions |
|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Base (e.g., NaOH, NaH), Alkyl Halide | None | Polar aprotic solvent (e.g., DMSO, DMF) |
| Ullmann Condensation | Phenol, Aryl Halide, Base | Copper (e.g., CuI, Cu₂O) | High temperature, polar solvents (e.g., DMF, NMP) |
| Buchwald-Hartwig Etherification | Phenol, Aryl Halide, Base | Palladium complex with phosphine (B1218219) ligands | Moderate temperature, organic solvents (e.g., Toluene) |
Salt Formation: Conversion of 3-Cyclopropoxyaniline to Hydrochloride
The final step in the synthesis of the target compound is the conversion of the free base, 3-cyclopropoxyaniline, into its hydrochloride salt. As an aniline (B41778) derivative, 3-cyclopropoxyaniline is a basic compound capable of reacting with an acid to form a salt. nih.gov This is a straightforward acid-base reaction.
The hydrochloride salt is typically prepared by treating a solution of 3-cyclopropoxyaniline with hydrochloric acid. researchgate.netyoutube.com This can be accomplished by various means, such as mixing the aniline with concentrated aqueous hydrochloric acid and then evaporating the solvent, or by bubbling hydrogen chloride gas through a solution of the aniline in an organic solvent. nih.govresearchgate.net Another common laboratory procedure involves adding a solution of HCl in an organic solvent, like diethyl ether or acetone, to the aniline solution, which often causes the hydrochloride salt to precipitate. youtube.com The resulting solid salt can then be collected by filtration and dried. youtube.com
Development of Advanced Synthetic Routes
Continuous research in organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For aniline synthesis, this has led to significant advancements in catalysis.
Catalytic Approaches in Aniline Synthesis
Modern synthetic chemistry has focused heavily on improving the catalytic reduction of nitroaromatics, which is the cornerstone of aniline production. nih.gov Advanced catalytic approaches aim to enhance reaction rates, improve selectivity, and operate under milder, more sustainable conditions.
Innovations include the development of highly active and robust catalysts. These often consist of noble metal nanoparticles (e.g., palladium, platinum) dispersed on high-surface-area supports. gla.ac.ukresearchgate.net The choice of support material, such as activated carbon, alumina, or ordered mesoporous silica, can significantly influence the catalyst's performance by affecting metal dispersion and interaction with the substrate. rsc.org
Bimetallic catalysts, containing two different metals like copper and nickel, have been shown to exhibit enhanced activity compared to their monometallic counterparts. gla.ac.uk Furthermore, "hydrogen-free" hydrogenation systems are being developed. rsc.org These clever approaches use a hydrogen-donor molecule, such as cyclohexanol, within the reaction mixture, which generates hydrogen in situ for the reduction, thereby avoiding the need for an external, high-pressure hydrogen gas supply. rsc.org
Flow chemistry represents another significant advancement. Performing the reduction in a continuous flow system, where the nitroaromatic solution is passed through a reactor packed with a solid-supported catalyst, offers benefits such as improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov Catalysts based on palladium supported on glass wool have demonstrated high efficiency and durability for nitrobenzene (B124822) reduction in aqueous flow systems at room temperature. nih.gov
Table 3: Examples of Advanced Catalytic Systems for Nitroarene Reduction
| Catalytic System | Description | Key Features |
|---|---|---|
| Nanoparticle Catalysts | Pt or Pd nanoparticles with controlled size (e.g., 2-5 nm) on various supports. gla.ac.ukacs.org | High surface area, high catalytic activity, and selectivity. |
| Bimetallic Catalysts | Supported catalysts containing two distinct metals (e.g., Cu-Ni). gla.ac.uk | Synergistic effects can lead to enhanced activity and stability. |
| Hydrogen-Free Hydrogenation | Coupling the reduction with the dehydrogenation of a hydrogen donor (e.g., cyclohexanol) over a catalyst like Cu/MgO-SBA15. rsc.org | Avoids handling of flammable H₂ gas; utilizes in situ generated hydrogen. |
| Aqueous Flow Catalysis | Palladium supported on glass wool (Pd@GW) used in a continuous flow reactor. nih.gov | Operates at room temperature and pressure; high conversion and robust performance. |
Stereochemical Control in Analogous Cyclopropyl Systems
While the synthesis of 3-cyclopropoxyaniline itself does not inherently involve stereocenters in the cyclopropyl ring, the principles of stereochemical control are crucial in the synthesis of more complex analogous cyclopropyl systems where the cyclopropane (B1198618) ring may be substituted. The stereoselective synthesis of cyclopropanes is a well-established field in organic chemistry. nih.govnih.gov
For the formation of aryl cyclopropyl ethers, stereoselective methods often focus on the cyclopropanation of an alkene precursor. For instance, the reaction of an allylic alcohol with a zinc carbenoid, known as the Simmons-Smith reaction, can proceed with high diastereoselectivity, guided by the hydroxyl group. nih.gov Chiral ligands can be employed to achieve enantioselective cyclopropanation.
In the context of forming a chiral cyclopropoxy group attached to an aromatic ring, a potential strategy involves the stereoselective synthesis of a chiral cyclopropanol (B106826), followed by a Mitsunobu reaction or an Ullmann-type coupling with a phenol. The stereochemistry of the cyclopropanol would be transferred to the final product.
Furthermore, recent advancements in catalysis have enabled the direct enantioselective cyclopropylation of C-H bonds, offering a novel route to chiral cyclopropylarenes. nih.gov Although not specifically demonstrated for 3-cyclopropoxyaniline, these methods highlight the potential for creating stereochemically defined cyclopropyl-containing aromatic compounds.
Process Optimization for Research-Scale Preparation
The preparation of 3-cyclopropoxyaniline hydrochloride on a research scale (gram to multigram) necessitates the optimization of reaction conditions to ensure efficiency, safety, and reproducibility. nih.govresearchgate.net Key considerations include the choice of catalyst, solvent, base, temperature, and reaction time for the principal bond-forming reactions.
For the Ullmann condensation, optimization studies have explored various copper sources (e.g., CuI, Cu2O), ligands (e.g., phenanthroline, amino acids), bases (e.g., K2CO3, Cs2CO3), and solvents. arkat-usa.orgresearchgate.netacs.org The goal is to achieve high yields under milder conditions, avoiding the high temperatures often associated with classical Ullmann reactions. clockss.orgnih.govresearchgate.net For instance, the use of specific ligands can significantly accelerate the reaction and improve yields. researchgate.netacs.org
Similarly, the Buchwald-Hartwig amination has been extensively optimized. acs.orgbristol.ac.ukresearchgate.net The choice of palladium precatalyst and phosphine ligand is critical and depends on the specific substrates. acs.orgacs.org A wide array of ligands, such as those from the Buchwald and Hartwig groups, have been developed to cater to different steric and electronic requirements of the coupling partners. acs.org Optimization of the base and solvent system is also crucial for achieving high conversion and selectivity. researchgate.netacs.org
For a research-scale synthesis, a one-pot procedure combining the Ullmann etherification and subsequent nitro group reduction could be advantageous, reducing the number of isolation and purification steps. The final salt formation with hydrochloric acid is typically a straightforward process, often achieved by treating an ethereal or alcoholic solution of the free base with HCl. nih.govresearchgate.net
Below is an interactive data table summarizing typical reaction parameters for the key synthetic steps.
| Step | Reaction Type | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| C-O Bond Formation | Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ | Pyridine (B92270) | 100-140 |
| C-N Bond Formation | Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 80-110 |
| Nitro Reduction | Catalytic Hydrogenation | Pd/C | - | - | Ethanol | 25-50 |
| Salt Formation | Acid-Base Reaction | - | - | - | Diethyl Ether | 0-25 |
Chemical Reactivity and Functional Group Transformations of 3 Cyclopropoxyaniline Hydrochloride
Reactivity of the Arylamine Moiety
The arylamine group is a versatile functional group that serves as a nucleophile and a director in electrophilic aromatic substitution. Its reactivity is modulated by the presence of the electron-donating cyclopropoxy group and the protonated state in the hydrochloride salt.
Amidation and Acylation Reactions
The primary amine of 3-cyclopropoxyaniline (B7880776) is readily acylated or amidated to form the corresponding amides. This transformation is fundamental in synthetic chemistry, often employed to protect the amino group or to synthesize more complex molecules. The reaction typically involves treating the aniline (B41778) with an acylating agent such as an acid chloride or acid anhydride.
Commonly, a weak base like pyridine (B92270) is used to neutralize the HCl byproduct generated when using acid chlorides. For less reactive anilines, stronger coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) can be employed to facilitate amide bond formation with carboxylic acids. researchgate.net The reactivity of the aniline can be influenced by substituents on the ring; electron-donating groups, such as the cyclopropoxy group, generally enhance the nucleophilicity of the amine and favor the amidation reaction. researchgate.net
It is crucial to note that for these reactions to proceed, the 3-cyclopropoxyaniline hydrochloride salt must first be neutralized to the free amine (3-cyclopropoxyaniline) using a suitable base, as the protonated ammonium (B1175870) group (Ar-NH₃⁺) is not nucleophilic.
A general scheme for the acylation is as follows:
Step 1 (Neutralization): Ar-NH₃⁺Cl⁻ + Base → Ar-NH₂ + [Base-H]⁺Cl⁻
Step 2 (Acylation): Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl
Condensation Reactions
Arylamines, including 3-cyclopropoxyaniline (in its free base form), undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The reaction is reversible and often driven to completion by removing the water formed, for instance, through azeotropic distillation. wikipedia.org
With 1,2-dicarbonyl compounds such as glyoxal, arylamines can form more complex condensation products. libretexts.org Furthermore, arylamines are known to participate in coupling reactions with diazonium salts, an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, to form brightly colored azo compounds. libretexts.org This reaction is most efficient with activated aromatic rings, a condition which 3-cyclopropoxyaniline meets due to its two electron-donating substituents. libretexts.org
Electrophilic Aromatic Substitution on the Aryl Ring
The aromatic ring of 3-cyclopropoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group (-NH₂) and the cyclopropoxy group (-O-c-C₃H₅). Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgorganicchemistrytutor.com
The relative directing power of these groups determines the final substitution pattern. The amino group (-NH₂) is one of the most powerful activating groups, significantly more so than an alkoxy group (-OR). libretexts.org Therefore, the substitution pattern will be primarily dictated by the amino group. The available positions for substitution are C2, C4, C5, and C6.
Positions ortho to -NH₂: C2, C4
Position para to -NH₂: C6
Positions ortho to -O-c-C₃H₅: C2, C4
Position para to -O-c-C₃H₅: C6 (already occupied by -NH₂)
Given the superior activating and directing strength of the amino group, electrophiles will preferentially attack the positions ortho and para to it (C2, C4, and C6). The cyclopropoxy group at C3 reinforces this by also activating the C2 and C4 positions. This strong, combined activation can sometimes lead to polysubstitution. For instance, the reaction of aniline with aqueous bromine rapidly yields the 2,4,6-tribrominated product. libretexts.org
To control the reaction and achieve monosubstitution, the reactivity of the amino group is often tempered by converting it to an amide (e.g., an acetamide) via acylation, as discussed in section 2.1.1. The amido group is still an ortho-, para-director but is less strongly activating than the amino group, allowing for more controlled reactions. libretexts.org
It is important to conduct EAS reactions on the free base form, as the protonated anilinium ion (-NH₃⁺) present in the hydrochloride salt is a strongly deactivating, meta-directing group. organicchemistrytutor.com
Reactivity of the Cyclopropoxy Functional Group
The cyclopropoxy group consists of a strained three-membered ring attached to an ether linkage. Its reactivity is characterized by the inherent instability of the cyclopropane (B1198618) ring and the chemistry of the aryl ether bond.
Investigations into Cyclopropane Ring Stability and Reactivity
The cyclopropane ring is notable for its significant ring strain, which is a combination of angle strain and torsional strain. psu.edu The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons, leading to high angle strain. psu.edu This strain results in weaker C-C bonds and a higher ground-state energy compared to larger cycloalkanes or acyclic alkanes.
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Data sourced from various organic chemistry principles. |
Due to this high strain, cyclopropane and its derivatives can undergo ring-opening reactions that are not observed in more stable cyclic systems. rsc.org These reactions relieve the strain and are thermodynamically favorable. For example, cyclopropane can undergo addition reactions with hydrogen gas (hydrogenation) to form propane, a reaction that requires a catalyst but is driven by the release of ring strain. libretexts.org The cyclopropyl (B3062369) group is also known to stabilize an adjacent carbocation through conjugation with its "bent" or Walsh orbitals, a property that can influence the reactivity of the attached ether. wikipedia.orgquora.com However, the cyclopropyl group itself is generally stable to many common reagents and conditions, particularly when attached to an aromatic ring, which can offer some electronic stabilization. hyphadiscovery.com
Selective Transformations of the Ether Linkage
The ether linkage in 3-cyclopropoxyaniline is an aryl alkyl ether. The cleavage of such ethers is a common transformation in organic synthesis. Due to the stability of the sp²-hybridized C-O bond of the phenol (B47542), cleavage almost invariably occurs at the alkyl-oxygen bond (cyclopropyl-O bond). libretexts.org
Acid-catalyzed cleavage is the most common method. wikipedia.org Strong acids like HBr and HI are effective reagents. libretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). libretexts.orgwikipedia.org
Ar-O-c-C₃H₅ + HBr → Ar-OH + Br-c-C₃H₅
The reaction yields a phenol (3-aminophenol, after considering the full molecule) and a cyclopropyl halide. Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers, operating under milder conditions than hydrohalic acids.
The mechanism of cleavage (S_N_1 vs. S_N_2) at the cyclopropyl carbon depends on the reaction conditions. While primary alkyl ethers typically react via an S_N_2 mechanism, the ability of the cyclopropyl group to stabilize a positive charge might allow for an S_N_1-like pathway under certain conditions. wikipedia.orgnih.gov However, S_N_2 at a cyclopropyl carbon is generally disfavored due to steric hindrance and increased ring strain in the transition state. More complex mechanisms involving the formation of a stable cyclopropylcarbinyl cation intermediate might also be at play.
| Reagent | Conditions | Products from Ar-O-R' | Notes |
| HBr or HI | Strong acid, heat | Ar-OH + R'-Br/I | Classic and effective method for aryl alkyl ether cleavage. libretexts.org |
| BBr₃ | Often at low temp (e.g., -78°C to RT) in CH₂Cl₂ | Ar-OH + R'-Br | Very effective for aryl methyl ethers, generally good for other aryl alkyl ethers. |
| Pyridinium hydrochloride | High temperature (melt) | Ar-OH + R'-Cl | A common method for demethylation, can be applied to other small alkyl groups. |
Mechanistic Studies of Reactions Involving the Compound
The chemical behavior of this compound is largely dictated by the interplay of the electron-donating cyclopropoxy group and the electron-donating, yet protonatable, amino group. The hydrochloride form ensures stability and enhances solubility in certain solvents, while the free base, 3-cyclopropoxyaniline, is typically generated in situ for reactions requiring a nucleophilic amine.
Mechanistic studies often focus on how the electronic properties of the substituents on the aniline ring influence reaction pathways. The cyclopropoxy group, being an ortho, para-director and an activating group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.
A notable area of mechanistic investigation for anilines is their participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In these reactions, the aniline derivative couples with an aryl halide. The catalytic cycle is generally understood to involve:
Oxidative addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. youtube.com
Ligand exchange/Amine coordination: The aniline coordinates to the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the Pd(0) catalyst. youtube.com
The specific ligands used in these reactions, often bulky, electron-rich phosphines, play a crucial role in the efficiency of the catalytic cycle. youtube.com For a substituted aniline like 3-cyclopropoxyaniline, the electronic nature of the cyclopropoxy group can influence the rate of both the amine coordination and the final reductive elimination step. Kinetic studies of related substituted anilines have shown that the reaction rates can be sensitive to the electronic and steric properties of the substituents. rsc.org
Furthermore, the cyclopropyl group itself can participate in unique reactions. Under certain conditions, such as photoinduced single-electron transfer (SET), N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with electron-deficient alkenes to form aminocyclopentanes. chemrxiv.org This reactivity opens up pathways to complex carbocyclic and heterocyclic structures.
Derivatization Strategies for Novel Chemical Entity Synthesis
The presence of two reactive functional groups, the aniline and the cyclopropoxy ether, makes this compound a valuable scaffold for creating diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. mdpi.compsu.edu
Transformations of the Aniline Group:
The primary amine of 3-cyclopropoxyaniline is a key site for derivatization. Standard organic transformations can be readily applied to introduce a wide range of functionalities.
Amide Bond Formation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. libretexts.orggoogle.commdpi.com This is a common strategy in drug discovery to introduce various substituents and modulate the compound's properties. google.com The general reaction is: R-COCl + H₂N-Ar-O-cyclopropyl → R-CONH-Ar-O-cyclopropyl + HCl where Ar represents the benzene (B151609) ring.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
N-Arylation and N-Alkylation: The Buchwald-Hartwig amination allows for the coupling of 3-cyclopropoxyaniline with various aryl and heteroaryl halides, leading to the synthesis of diarylamines. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is instrumental in building complex molecular frameworks.
Diazotization and Subsequent Reactions: The aniline group can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced by a variety of groups (e.g., -OH, -CN, -halogens) through Sandmeyer-type reactions, or used in azo coupling reactions to form azo dyes.
Reactions Involving the Aromatic Ring:
The activated aromatic ring can undergo electrophilic aromatic substitution, although the position of substitution will be directed by both the amino and cyclopropoxy groups.
Cross-Coupling Reactions:
Beyond N-arylation, the aniline can be converted into a derivative suitable for other cross-coupling reactions. For instance, conversion to an aryl halide or triflate would allow for participation in Suzuki-Miyaura, Heck, or Sonogashira couplings. nih.govmdpi.commdpi.comresearchgate.net The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound. nih.gov
Synthesis of Heterocyclic Compounds:
3-Cyclopropoxyaniline is a valuable precursor for the synthesis of various heterocyclic compounds. nih.govcolab.wsrsc.orgmdpi.comyoutube.comnih.gov For example, it can be used to build quinoline, indole, or benzodiazepine (B76468) ring systems, which are common scaffolds in pharmaceuticals.
Interactive Data Table: Derivatization Reactions of 3-Cyclopropoxyaniline
| Reaction Type | Reagent(s) | Functional Group Formed | Potential Applications |
| Acylation | Acid Chloride (R-COCl) | Amide | Drug discovery, materials science |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Medicinal chemistry |
| N-Arylation | Aryl Halide, Pd catalyst, Base | Diaryl Amine | Organic electronics, pharmaceuticals |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Synthesis of diverse functional groups |
| Cycloaddition | Electron-deficient alkene | Aminocyclopentane | Complex molecule synthesis |
The strategic application of these reactions allows chemists to use this compound as a starting point for the rational design and synthesis of new molecules with desired properties.
Role As a Versatile Building Block in Complex Organic Synthesis Research
Application in the Construction of Advanced Organic Scaffolds
The chemical architecture of 3-cyclopropoxyaniline (B7880776) hydrochloride makes it an ideal starting material for constructing a variety of advanced organic scaffolds. These scaffolds are foundational structures upon which more complex and functionally diverse molecules can be built.
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govnih.govopenmedicinalchemistryjournal.com 3-Cyclopropoxyaniline hydrochloride is a key reactant in the synthesis of these vital structures. The primary amine group of the aniline (B41778) moiety readily participates in cyclization reactions to form various heterocyclic systems. For instance, it can be used to synthesize quinolines, indoles, and benzimidazoles, which are prevalent motifs in drug discovery. researchgate.netmdpi.com The synthesis of these heterocycles often involves the reaction of the aniline with dicarbonyl compounds, alkynes, or other bifunctional reagents, leading to the formation of the desired ring system. mdpi.com
The cyclopropoxy group often remains intact during these transformations, imparting unique physicochemical properties to the final heterocyclic product. These properties can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.
The molecular frameworks derived from this compound are of significant interest in pharmacology due to their potential to interact with various biological targets. nih.govopenmedicinalchemistryjournal.com
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. This compound has been utilized as a key building block in the synthesis of inhibitors for kinases such as Cot (Cancer Osaka Thyroid) and Janus kinase 2 (JAK2). nih.gov
Table 1: Examples of Kinase Modulators Incorporating the 3-Cyclopropoxyaniline Moiety
| Kinase Target | Core Scaffold Example | Role of 3-Cyclopropoxyaniline Fragment |
| Cot | Pyrrolopyrimidine | Forms key hydrogen bonds and hydrophobic interactions |
| JAK2 | Diaminotriazole | Provides a crucial anchor point in the kinase hinge region nih.gov |
Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. This compound is an invaluable tool in this process. By systematically modifying the aniline ring or the cyclopropoxy group, researchers can generate a library of analogs. mdpi.com
These analogs are then tested for their biological activity, and the resulting data is used to build a SAR model. This model can then guide the design of new, more potent, and selective compounds. For example, replacing the cyclopropoxy group with other small alkyl groups or modifying the substitution pattern on the aniline ring can provide insights into the steric and electronic requirements for optimal biological activity.
Precursor for Pharmacologically Relevant Molecular Frameworks
Participation in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis that allow for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, after appropriate protection of the amine group or directly, can participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govresearchgate.net
In a typical Suzuki-Miyaura coupling, the aniline derivative, often halogenated, is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl compound. nih.govresearchgate.net This allows for the introduction of a wide range of substituents onto the aniline ring, further diversifying the available molecular scaffolds. Similarly, Buchwald-Hartwig amination can be used to couple the aniline with various aryl halides, expanding the range of accessible diarylamine structures. nih.gov These reactions are crucial for building the complex carbon skeletons of many modern pharmaceuticals.
Table 2: Common Cross-Coupling Reactions Involving 3-Cyclopropoxyaniline Derivatives
| Reaction Name | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Aryl halide, Boronic acid/ester | Palladium catalyst, Base | C-C |
| Buchwald-Hartwig | Aryl halide, Amine | Palladium catalyst, Base | C-N |
| Ullmann Condensation | Aryl halide, Amine | Copper catalyst, Base | C-N mdpi.com |
Development of Diverse Compound Libraries
The versatility of this compound in various chemical transformations makes it an excellent starting material for the development of diverse compound libraries. medchemexpress.com These libraries, containing hundreds or even thousands of related but structurally distinct compounds, are essential for high-throughput screening (HTS) campaigns in drug discovery.
By combining the synthetic strategies mentioned above, such as heterocycle formation, SAR-guided analog synthesis, and cross-coupling reactions, chemists can rapidly generate a large number of compounds based on the 3-cyclopropoxyaniline scaffold. These libraries can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized to develop lead compounds and, ultimately, new drug candidates.
Advanced Spectroscopic and Structural Elucidation in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a detailed picture of atomic connectivity can be constructed. For 3-cyclopropoxyaniline (B7880776) hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical insights into its unique structural features, including the aromatic ring substitution pattern and the signature of the cyclopropoxy group.
In a typical ¹H NMR spectrum of 3-cyclopropoxyaniline hydrochloride, distinct signals are expected for the aromatic protons, the cyclopropyl (B3062369) protons, and the methine proton of the cyclopropoxy group. The aromatic region would likely display a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The anilinic protons (NH3+) would appear as a broad singlet, and its chemical shift could be concentration-dependent. The cyclopropyl protons typically resonate in the upfield region of the spectrum, often as complex multiplets due to their diastereotopic nature and coupling to each other and the methine proton.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, while the upfield signals would correspond to the cyclopropyl carbons. The presence of the hydrochloride salt would influence the chemical shifts of the carbons near the ammonium (B1175870) group due to inductive effects.
To provide a more detailed assignment, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the cyclopropyl moiety. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 1H | Ar-H |
| 6.80 - 7.00 | m | 3H | Ar-H |
| 3.80 - 3.90 | m | 1H | O-CH (cyclopropyl) |
| 0.70 - 0.90 | m | 4H | CH₂ (cyclopropyl) |
| Broad Signal | s | 3H | NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 158.0 | Ar-C (C-O) |
| 130.0 | Ar-C (C-N) |
| 130.5 | Ar-CH |
| 115.0 | Ar-CH |
| 110.0 | Ar-CH |
| 105.0 | Ar-CH |
| 55.0 | O-CH (cyclopropyl) |
| 7.0 | CH₂ (cyclopropyl) |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, the molecular formula can be confidently established. For this compound, HRMS would confirm the expected elemental composition of C₉H₁₂ClNO.
In addition to providing the molecular formula, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, the resulting fragment ions are detected. The pattern of these fragments can be pieced together to deduce the structure of the original molecule.
For this compound, common fragmentation pathways would likely involve the loss of the cyclopropyl group, cleavage of the ether bond, or fragmentation of the aniline (B41778) ring. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (Predicted) | Formula | Ion |
| 170.1021 | C₉H₁₂NO⁺ | [M-Cl]⁺ |
| 134.0942 | C₉H₁₂N⁺ | [M-O-Cl]⁺ |
| 106.0653 | C₇H₈N⁺ | [Fragment] |
| 93.0578 | C₆H₇N⁺ | [Aniline]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light or a laser, it can absorb energy at frequencies corresponding to its natural vibrational modes, giving rise to a unique spectrum.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H bonds of the anilinium group, the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the C-H and C-C bonds of the cyclopropyl ring. The N-H stretching vibrations of the ammonium salt would typically appear as a broad band in the region of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-O ether stretch would likely appear around 1200-1250 cm⁻¹. The cyclopropyl C-H stretches are also found in the 3000-3100 cm⁻¹ region, and its ring vibrations can sometimes be seen in the fingerprint region below 1000 cm⁻¹.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3200-2800 | N-H Stretch (Ammonium Salt) | IR, Raman |
| 3100-3000 | Aromatic & Cyclopropyl C-H Stretch | IR, Raman |
| 1600-1450 | Aromatic C=C Stretch | IR, Raman |
| 1250-1200 | Aryl-O Stretch | IR |
| ~1020 | Cyclopropyl Ring Vibration | Raman |
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced that can be mathematically transformed into a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Were such a study to be conducted, it would provide definitive information on the conformation of the cyclopropoxy group relative to the aniline ring, the geometry of the anilinium ion, and the packing of the molecules in the crystal lattice, including hydrogen bonding interactions with the chloride counter-ion. This information would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Computational and Theoretical Chemistry Studies of 3 Cyclopropoxyaniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the geometry of 3-cyclopropoxyaniline (B7880776) hydrochloride and calculate its electronic properties. researchgate.net
Key parameters obtained from DFT studies on aniline (B41778) derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. thaiscience.info For aniline derivatives, substituents on the aromatic ring significantly influence these orbital energies. acs.org In the case of 3-cyclopropoxyaniline, the electron-donating nature of the cyclopropoxy group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
Theoretical studies on various aniline derivatives have shown that DFT calculations can accurately predict how different functional groups alter electronic properties. nih.gov For instance, a study on trihalogenated anilines used DFT to analyze their electronic structure and adsorption properties. tandfonline.comnih.gov Similarly, DFT has been used to study anions of aniline and its derivatives, providing insight into deprotonation and structural changes. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Aniline Derivatives
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
| Aniline | -5.5 | -0.2 | 5.3 | DFT/B3LYP/6-31G* |
| p-Nitroaniline | -6.7 | -2.5 | 4.2 | DFT/B3LYP/6-311G(d,p) |
| p-Aminoaniline | -4.9 | -0.1 | 4.8 | DFT/B3LYP/6-311G(d,p) |
| Poly(aniline-co-thiophene) | -5.31 | -2.10 | 3.21 | DFT/B3LYP/6-31+G(d,p) |
This table is illustrative and compiles typical data from various studies on aniline derivatives to show the type of information generated. Actual values for 3-cyclopropoxyaniline hydrochloride would require a specific calculation.
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting chemical reactivity. samipubco.com It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.netechemcom.com
For this compound, an MEP map would be generated from the DFT-optimized geometry. It is anticipated that the most negative potential (typically colored red) would be located around the oxygen atom of the cyclopropoxy group and potentially on the aromatic ring due to the resonance effect of the ether and amino groups. thaiscience.info The area around the ammonium (B1175870) group (-NH3+) would exhibit a strong positive potential (colored blue), indicating it as the primary site for nucleophilic interaction. Studies on other aniline derivatives confirm that the amino group and electronegative substituents are key features in the MEP map, guiding intermolecular interactions. tandfonline.comtci-thaijo.org
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. The cyclopropoxy group and its orientation relative to the aniline ring are key structural features of this compound.
Conformational analysis would involve systematically rotating the rotatable bonds—specifically the C(aryl)-O bond and the O-C(cyclopropyl) bond—to map the potential energy surface. For each conformation, the energy would be calculated using methods like DFT. This process identifies the most stable, low-energy conformations (global and local minima). Studies on similar molecules, such as 3-phenylpropyl radicals, have employed DFT to determine the relative energies of different conformers and cyclized products. researchgate.net For 3-cyclopropoxyaniline, this analysis would reveal the preferred spatial arrangement of the cyclopropyl (B3062369) ring with respect to the benzene (B151609) ring, which can influence crystal packing and receptor binding.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states of chemical reactions. For the synthesis of this compound, which could be formed from the corresponding aniline, understanding the reaction pathways is crucial. For instance, the synthesis of aryl ethers can be achieved from anilines under mild conditions. researchgate.netnih.gov
Transition state modeling would involve identifying the structures of the transition states for key reaction steps, such as the ether formation. By calculating the activation energies (the energy difference between reactants and the transition state), the most favorable reaction pathway can be determined. DFT calculations are commonly used to locate transition state geometries and compute their energies. researchgate.net For example, computational studies on the synthesis of other complex molecules have successfully mapped out multi-step reaction cascades, including radical additions and cyclizations. acs.org This approach could be applied to optimize the synthesis of 3-cyclopropoxyaniline and understand potential side reactions.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Theoretical calculations can predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.
DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed to predict NMR chemical shifts (¹H and ¹³C). epstem.net These predicted spectra can be compared with experimental data to aid in signal assignment. For this compound, a theoretical NMR spectrum would be generated by calculating the chemical shifts for each unique proton and carbon atom in its optimized geometry. The accuracy of these predictions has been shown to be very high for a wide range of organic molecules, often with a mean absolute error of less than 0.10 ppm for ¹H shifts when using modern machine learning-enhanced methods. nih.govnih.gov Studies on related hydrochloride salts have demonstrated that DFT can successfully predict NMR shielding parameters, aiding in the interpretation of complex solid-state NMR spectra. mdpi.com
Similarly, theoretical vibrational (Infrared and Raman) spectra can be calculated. The frequencies and intensities of the vibrational modes are computed from the second derivatives of the energy. These theoretical spectra, when scaled appropriately, typically show good agreement with experimental spectra, helping to assign specific peaks to the corresponding molecular vibrations, such as N-H stretches, C-O stretches, and aromatic ring modes.
Green Chemistry Approaches in the Synthesis and Application of 3 Cyclopropoxyaniline Hydrochloride
Development of Sustainable Synthetic Methodologies
The traditional synthesis of aromatic amines and ether linkages often involves harsh reagents and generates significant waste. Sustainable methodologies aim to replace these outdated practices with cleaner, more efficient alternatives. A plausible green synthetic route to 3-cyclopropoxyaniline (B7880776) hydrochloride would likely involve two key transformations: the formation of the cyclopropoxy ether and the reduction of a nitro group to an aniline (B41778).
A significant portion of waste in chemical synthesis originates from volatile organic solvents (VOCs). uva.nl The shift towards greener solvents is a primary goal in the pharmaceutical industry. uva.nl Research has demonstrated the effectiveness of replacing conventional solvents with more sustainable options. For instance, anisole, a solvent recommended by the CHEM21 green chemistry selection guide, has been successfully used in catalytic hydrodeoxygenation reactions, achieving excellent yields and selectivities. rsc.org
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. nih.gov Studies on the synthesis of various organic compounds, including dihydropyrimidin-2(1H)-ones, have shown that conducting reactions in water can lead to high yields and simplified work-up procedures. nih.gov Furthermore, solvent-free reaction conditions represent an even more environmentally friendly approach, eliminating solvent waste entirely. researchgate.netresearchgate.net Microwave-assisted organic synthesis under solvent-free conditions has been shown to be a clean and efficient method for various transformations. researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, also serve as effective and recyclable reaction media for reactions such as N-alkylation. researchgate.net
For the synthesis of 3-cyclopropoxyaniline hydrochloride, replacing traditional solvents like toluene (B28343) or dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water could significantly reduce the environmental footprint. uva.nl
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste.
In the context of synthesizing 3-cyclopropoxyaniline, a key step is the reduction of a nitroarene precursor. Traditional methods often use stoichiometric reducing agents like iron in acidic media, which have poor atom economy. youtube.com Catalytic hydrogenation, on the other hand, utilizes molecular hydrogen as the reductant, with water being the only byproduct, leading to a much higher atom economy. youtube.com
The efficiency of a reaction can also be enhanced through process intensification, such as using continuous flow reactors. Continuous flow processes can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and increased safety, especially for exothermic reactions. acs.org For instance, the implementation of continuous flow for the Baeyer–Villiger oxidation in the synthesis of cyclopropanol (B106826) demonstrated improved handling of exotherms and high yields. acs.org
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher selectivity and efficiency, thereby reducing waste. The reduction of nitroaromatics to anilines is a prime example where catalytic methods offer significant advantages over stoichiometric reductions.
Recent advancements have focused on developing catalysts based on earth-abundant and non-precious metals. Iron-based catalysts, for instance, have been successfully employed for the reduction of nitroarenes using formic acid as a reducing agent under mild, base-free conditions. organic-chemistry.org Copper-catalyzed reductions have also been developed, utilizing visible light and isopropanol (B130326) as a green hydrogen source. acs.org This photochemical approach proceeds at room temperature and avoids the use of high-pressure hydrogen gas. acs.org
Photocatalysis, in general, presents a safe and green alternative for nitroaromatic reduction. rsc.org For example, cadmium sulfide (B99878) (CdS) nanorods have been used as photocatalysts for the conversion of nitrobenzene (B124822) to aniline. rsc.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water also offer a sustainable pathway with good functional group tolerance. organic-chemistry.org
For the etherification step to form the cyclopropoxy group, catalytic methods can also be employed to improve sustainability. While specific green catalytic methods for the synthesis of 3-cyclopropoxyaniline are not widely reported, general principles of green ether synthesis would involve using a recyclable catalyst and avoiding hazardous reagents.
Energy Efficiency in Reaction Design
Reducing energy consumption is another critical aspect of green chemistry. The use of highly efficient catalytic processes contributes significantly to energy savings by allowing reactions to occur under milder conditions, such as lower temperatures and pressures.
In a potential synthesis of this compound, designing reaction steps to be performed at or near ambient temperature, possibly aided by photocatalysis or highly active catalysts, would be a key strategy for improving energy efficiency. acs.org
Sourcing and Utilization of Renewable Feedstocks (if applicable)
While the direct synthesis of this compound from renewable feedstocks may not be currently established, the principles of green chemistry encourage the exploration of bio-based starting materials. For instance, lignin, a major component of biomass, can be a source of aromatic platform chemicals. rsc.org Research has demonstrated the synthesis of biologically active indoles from lignin-derived aromatic compounds, showcasing the potential to create valuable chemicals from renewable resources. rsc.org
The cyclopropane (B1198618) ring itself can be synthesized from various precursors. While traditional methods may rely on petroleum-based starting materials, future research could focus on developing pathways from bio-derived molecules. For example, cyclopropanol can be synthesized from cyclopropyl (B3062369) methyl ketone, which could potentially be derived from bio-based sources. acs.org
The development of synthetic routes that utilize renewable feedstocks is a long-term goal for the chemical industry and represents a significant step towards a truly sustainable manufacturing process for compounds like this compound.
Future Research Directions and Emerging Paradigms in 3 Cyclopropoxyaniline Hydrochloride Research
Exploration of Novel Synthetic Transformations
Future research will likely focus on expanding the synthetic toolbox for 3-cyclopropoxyaniline (B7880776) hydrochloride. This involves developing new reactions and methodologies to modify its structure and introduce diverse functionalities. Key areas of exploration may include:
C-H Activation: Direct functionalization of the aromatic ring's carbon-hydrogen bonds offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions.
Novel Coupling Chemistries: Investigating new catalytic systems and coupling partners will enable the formation of unique chemical linkages, leading to the synthesis of novel derivatives with potentially enhanced properties.
Asymmetric Synthesis: Developing stereoselective methods to introduce chirality will be crucial for applications in pharmaceuticals and other life sciences, where specific stereoisomers often exhibit desired biological activity.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated systems and high-throughput experimentation (HTE) is set to revolutionize the study of 3-cyclopropoxyaniline hydrochloride. researchgate.netrsc.org These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new materials and molecules with desired properties. researchgate.netrsc.org
| Technology | Application in this compound Research | Potential Advantages |
| Automated Synthesis Platforms | Rapid generation of a diverse range of derivatives by varying reaction partners and conditions. | Increased efficiency, reduced manual labor, and improved reproducibility. researchgate.net |
| High-Throughput Screening (HTS) | Parallel screening of synthesized compounds for biological activity, material properties, or catalytic performance. rsc.org | Faster identification of lead compounds and materials with desired characteristics. rsc.orgnih.gov |
| Miniaturized Reaction Systems | Performing reactions on a smaller scale (nanomole) to conserve starting materials and reduce waste. rsc.orgnih.gov | Cost savings, reduced environmental impact, and increased safety. rsc.org |
For instance, automated platforms can perform numerous reactions in parallel, allowing researchers to quickly explore a wide range of synthetic modifications to the 3-cyclopropoxyaniline core structure. researchgate.netresearchgate.net The resulting compound libraries can then be subjected to HTS to identify candidates with specific biological activities or material properties. rsc.orgnih.gov This approach drastically reduces the time and resources required for traditional discovery cycles. nih.gov
Application in Materials Science Research
The unique structural features of this compound make it a promising candidate for the development of novel materials. The aniline (B41778) moiety is a well-known precursor for conducting polymers, and the cyclopropoxy group can impart unique physical and chemical properties. rsc.orgrsc.org
Future research in this area will likely explore the polymerization of 3-cyclopropoxyaniline and its derivatives to create new polymers. nih.govacs.org These materials could find applications in:
Electronic Devices: The development of conductive polymers for use in sensors, displays, and other electronic components. rsc.org
Advanced Coatings: The creation of polymers with enhanced thermal stability, corrosion resistance, or specific optical properties.
Biomaterials: The synthesis of biocompatible polymers for use in drug delivery, tissue engineering, and medical implants.
Studies have shown that the polymerization of aniline derivatives can lead to polymers with interesting electronic and photonic properties. nih.gov For example, the reaction of anilines with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], which are air and moisture stable. nih.govacs.org
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Kinetic Isotope Effects
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced techniques such as ultrafast spectroscopy and kinetic isotope effect (KIE) studies can provide detailed insights into the transient intermediates and transition states of chemical reactions.
| Technique | Information Gained | Relevance to this compound |
| Ultrafast Spectroscopy | Real-time observation of short-lived reaction intermediates. | Elucidation of reaction pathways and identification of key reactive species. |
| Kinetic Isotope Effects (KIEs) | Probing the bonding changes that occur at or before the rate-determining step of a reaction. | Determining the mechanism of bond-breaking and bond-forming steps. |
Kinetic studies on the reactions of substituted anilines have been used to elucidate reaction mechanisms. rsc.org For example, the reaction of anilines with chloramine-T has been shown to proceed through the formation of a complex in a fast equilibrium step followed by its slow decomposition. rsc.org Such detailed mechanistic understanding allows for the rational design of more efficient and selective synthetic processes.
Synergistic Research with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is a rapidly growing field with the potential to transform how chemical research is conducted. sjp.ac.lkresearchgate.netjetir.org In the context of this compound, AI and ML can be employed to:
Predict Reaction Outcomes: AI models, trained on vast datasets of chemical reactions, can predict the products and yields of new reactions with high accuracy. researchgate.netjetir.orgjetir.org This can save significant time and resources by avoiding unsuccessful experiments. researchgate.net
Optimize Reaction Conditions: ML algorithms can analyze experimental data to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize product yield and selectivity. researchgate.net
De Novo Molecular Design: AI can be used to design novel derivatives of this compound with specific desired properties, accelerating the discovery of new drugs and materials. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 3-cyclopropoxyaniline hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:
Cyclopropoxy Introduction : Reacting 3-hydroxyaniline with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-cyclopropoxyaniline.
Hydrochloride Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Critical Parameters :
- Temperature control (40–60°C) during substitution to minimize side reactions.
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .
- Table 1 : Key Reagents and Conditions
| Step | Reagent/Condition | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | Cyclopropyl bromide, K₂CO₃, DMF, 50°C | Alkylation | Excess cyclopropyl bromide (1.2 eq.) |
| 2 | HCl gas in ethanol | Salt formation | Slow addition to avoid local acidity spikes |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phase: Acetonitrile/water (0.1% TFA) gradient.
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 184.1 (free base) and chloride adducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Storage : Airtight container in a cool, dry place (20–25°C) away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for cyclopropoxy group reactions.
- Solvent Effects : PCM models (e.g., water, DMSO) simulate solvent polarity’s impact on reaction kinetics.
- Validation : Compare computed IR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in reported biological activity data for 3-cyclopropoxyaniline derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies.
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., NIH/3T3 fibroblasts, 48-hour exposure).
- Structural Analogues : Test derivatives with modified cyclopropane or aniline groups to isolate pharmacophores .
Q. How does the cyclopropane ring strain influence the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–13) and temperatures (25–60°C).
- Mechanistic Probes : Use isotopic labeling (e.g., ²H in cyclopropane) to track ring-opening pathways.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) in aqueous buffers to prolong shelf life .
Q. What role does this compound play in structure-activity relationship (SAR) studies of kinase inhibitors?
- Methodological Answer :
- Scaffold Modification : Replace cyclopropoxy with larger substituents (e.g., cyclopentyloxy) to assess steric effects on binding.
- Enzymatic Assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
- Co-crystallization : X-ray crystallography with target kinases (e.g., PDB 4HJO) identifies key hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
